Welcome to the BenchChem Online Store!
molecular formula C26H18N4O3 B8615458 5,5'-Oxy-bis[2-(4-hydroxyphenyl)benzimidazole] CAS No. 137961-54-7

5,5'-Oxy-bis[2-(4-hydroxyphenyl)benzimidazole]

Cat. No. B8615458
M. Wt: 434.4 g/mol
InChI Key: NZYRSGJACFMBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05245044

Procedure details

A mixture of bis(3,4-diaminophenyl)ether (22.00 g, 0.096 mol), phenyl-4-hydroxybenzoate (41.00 g, 0.194 mol), diphenylsulfone (110.17 g), and toluene (135 ml) was heated under a nitrogen atmosphere for 3.5 hours at 150° C. The toluene was removed and the temperature increased to 250° C. and maintained for 1.5 hours. A vacuum was subsequently applied and the temperature increased to 280° C. and maintained for 1.25 hours. The cooled dark reaction mixture was washed in hot toluene and dried at 110° C. to afford 20.59 g (50% crude yield) of a dark purple powder. The dark solid was extracted with acetone to afford 12.39 g (30% yield) of a tan solid. The endothermic peak as determined by DTA was 317° C. (broad). Analysis calcd. for C26H18N4O3 : C, 71.88%; H, 4.18%; N, 12.90%. Found: C, 71.91%; H, 4.22%; N, 13.06%. The resulting monomer had the following structural formula: ##STR11##
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
110.17 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([O:9][C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([NH2:17])[CH:11]=2)[CH:5]=[CH:6][C:7]=1[NH2:8].C1(O[C:25](=O)[C:26]2[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=2)C=CC=CC=1.C1(S(C2C=CC=CC=2)(=O)=[O:41])C=CC=CC=1.[C:49]1([CH3:55])[CH:54]=[CH:53][CH:52]=[CH:51][CH:50]=1>>[O:9]([C:10]1[CH:15]=[CH:14][C:13]2[N:16]=[C:25]([C:26]3[CH:27]=[CH:28][C:29]([OH:32])=[CH:30][CH:31]=3)[NH:17][C:12]=2[CH:11]=1)[C:4]1[CH:5]=[CH:6][C:7]2[N:8]=[C:55]([C:49]3[CH:54]=[CH:53][C:52]([OH:41])=[CH:51][CH:50]=3)[NH:1][C:2]=2[CH:3]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
NC=1C=C(C=CC1N)OC1=CC(=C(C=C1)N)N
Name
Quantity
41 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(C1=CC=C(C=C1)O)=O
Name
Quantity
110.17 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
135 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The toluene was removed
TEMPERATURE
Type
TEMPERATURE
Details
the temperature increased to 250° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature increased to 280° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 1.25 hours
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
The cooled dark reaction mixture
WASH
Type
WASH
Details
was washed in hot toluene
CUSTOM
Type
CUSTOM
Details
dried at 110° C.
CUSTOM
Type
CUSTOM
Details
to afford 20.59 g (50% crude yield) of a dark purple powder
EXTRACTION
Type
EXTRACTION
Details
The dark solid was extracted with acetone

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC2=C(N=C(N2)C2=CC=C(C=C2)O)C=C1)C1=CC2=C(N=C(N2)C2=CC=C(C=C2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.39 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.